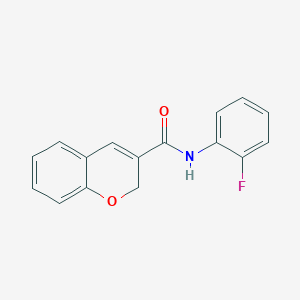

N-(2-fluorophenyl)-2H-chromene-3-carboxamide

Descripción

N-(2-fluorophenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene (benzopyran) core substituted at the 3-position with a carboxamide group and an N-linked 2-fluorophenyl moiety. Chromene derivatives are known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . The 2-fluorophenyl group introduces electronic and steric effects that may enhance binding affinity to biological targets or improve metabolic stability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHZWBYAOGGKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with 2H-chromene-3-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-fluorophenyl)-2H-chromene-3-carboxamide can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Methoxy derivatives.

Aplicaciones Científicas De Investigación

N-(2-fluorophenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include the inhibition of enzyme activity and interference with signal transduction processes, which contribute to its biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

The pharmacological and physicochemical properties of chromene carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

*Calculated molecular weights based on formula.

Key Observations:

- Fluorine Substitution: The 2-fluorophenyl group in the parent compound increases lipophilicity (logP) compared to non-fluorinated analogs, which may enhance blood-brain barrier penetration .

- Electron-Withdrawing Groups : Analogs with trifluoromethyl (CF3) or nitro groups (e.g., 7,8-dihydroxy-6-nitro derivatives ) show improved binding to enzymes like HIV-1 reverse transcriptase due to enhanced electronic interactions .

- Hydroxy/Methoxy Groups : Derivatives with hydroxyl or methoxy substituents (e.g., 8-hydroxy or 2-methoxy) exhibit increased solubility in polar solvents, which is critical for bioavailability .

Example Syntheses:

Parent Compound :

- Reaction of 3-carboxy-2H-chromene with 2-fluoroaniline in acetic acid/sodium acetate yields N-(2-fluorophenyl)-2H-chromene-3-carboxamide (Method A) .

- Yield : ~60–70% (estimated based on analogous procedures) .

Imino Derivatives: 2-Imino analogs (e.g., 2-[(2-fluorophenyl)imino] derivatives) are synthesized by reacting anthranilates with imino-chromene intermediates. Yields range from 50% to 67% .

Complex Substituents :

- Introduction of trifluoromethyl or methoxy groups requires additional steps, such as Friedel-Crafts alkylation or nucleophilic substitution, reducing overall yields to 40–55% .

Actividad Biológica

N-(2-fluorophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(2-fluorophenyl)-2H-chromene-3-carboxamide features a chromene backbone with a fluorophenyl substituent, which enhances its binding affinity to various biological targets. The molecular formula is CHFNO, with a molecular weight of approximately 273.26 g/mol. The presence of the fluorine atom is believed to influence the compound's lipophilicity and biological interactions.

The mechanism by which N-(2-fluorophenyl)-2H-chromene-3-carboxamide exerts its biological effects involves several key pathways:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For instance, it may act as an inhibitor of human monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters and has implications in neurodegenerative diseases .

- Signal Transduction Modulation : The fluorophenyl group enhances the compound's ability to modulate signaling pathways, influencing cellular responses and gene expression.

- Reactive Oxygen Species (ROS) Reduction : Studies indicate that this compound can significantly reduce ROS levels in cells, which is crucial for protecting cells from oxidative stress .

N-(2-fluorophenyl)-2H-chromene-3-carboxamide exhibits several notable biochemical properties:

- Cellular Effects : It influences cell function by impacting cell signaling pathways and metabolic processes. This can lead to alterations in cellular growth and apoptosis.

- Binding Affinity : The compound shows a high binding affinity for various biomolecules, which is essential for its inhibitory effects on target enzymes.

Biological Activity and Therapeutic Applications

The biological activity of N-(2-fluorophenyl)-2H-chromene-3-carboxamide has been investigated in various contexts:

-

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has demonstrated significant activity against human leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

Cell Line IC50 Value (µM) CEM-13 (Leukemia) 0.48 MCF-7 (Breast Cancer) 0.78 U-937 (Monocytic Leukemia) 1.17 - Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Given its interaction with MAO-B, there is potential for N-(2-fluorophenyl)-2H-chromene-3-carboxamide to be developed as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease.

Case Studies

Several studies have highlighted the promising biological activities of N-(2-fluorophenyl)-2H-chromene-3-carboxamide:

- Study on MAO-B Inhibition : A study demonstrated that this compound exhibited tight-binding inhibition of MAO-B with a Ki value of approximately 31 nM, indicating strong potential for neuroprotective applications .

- Cytotoxicity Assays : In vitro assays showed that N-(2-fluorophenyl)-2H-chromene-3-carboxamide induced apoptosis in cancer cell lines through caspase activation, highlighting its mechanism as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.